![molecular formula C22H18N4O3S2 B1222581 N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222581.png)
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A study by (Panchal & Patel, 2011) described the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, which is a foundational step in creating compounds like the one .
Chemical Properties and Derivatives
Another study by (Safonov, Panasenko, & Knysh, 2017) focused on the synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) acetate acids salts, a related compound, and investigated its physical and chemical properties.
Biological Activities
Anticancer Properties
The potential anticancer effects of similar triazole derivatives were explored in a study by (Özdemir et al., 2017). They synthesized new derivatives and evaluated their effects on human lung adenocarcinoma and rat glioma cell lines.
Antimicrobial Activities
Research by (Altıntop et al., 2011) synthesized new triazole derivatives and investigated their antimicrobial activities, highlighting the potential of these compounds in combating various pathogens.
Anti-inflammatory and Anti-nociceptive Effects
A study on the anti-inflammatory and anti-nociceptive properties of new substituted 1,2,4-triazoles was conducted by (Upmanyu et al., 2011). This study is relevant as it explores the therapeutic potential of triazole compounds in pain and inflammation management.
Antifungal and Apoptotic Effects
The synthesis and evaluation of triazole-oxadiazoles against Candida species, focusing on their antifungal and apoptotic effects, were explored in research by (Çavușoğlu, Yurttaş, & Cantürk, 2018).
properties
Molecular Formula |
C22H18N4O3S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N4O3S2/c1-14-4-7-16(8-5-14)26-21(19-3-2-10-30-19)24-25-22(26)31-12-20(27)23-15-6-9-17-18(11-15)29-13-28-17/h2-11H,12-13H2,1H3,(H,23,27) |
InChI Key |
QBTGMKJIHVEGEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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